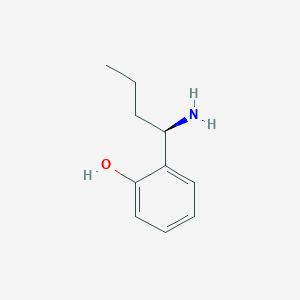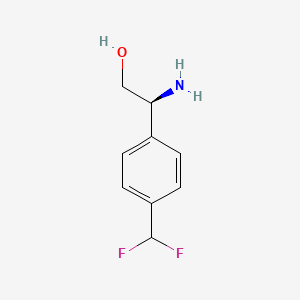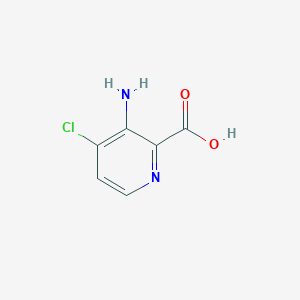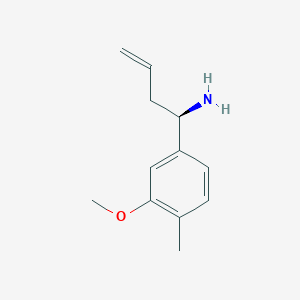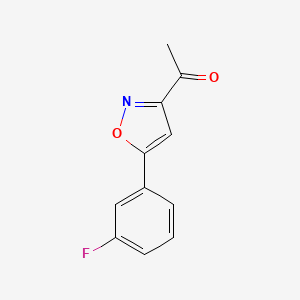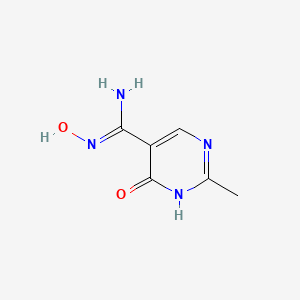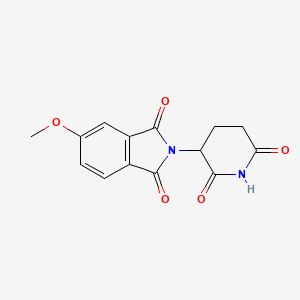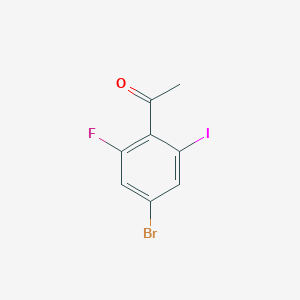
1-(4-Bromo-2-fluoro-6-iodophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is an organic compound with the molecular formula C8H5BrFIO It is a white to off-white crystalline solid with a unique structure that includes bromine, fluorine, and iodine atoms attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and iodoethane.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are designed to be cost-effective and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine, fluorine, and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The ethanone group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone for halogen exchange reactions.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
Substitution Reactions: Formation of various substituted phenyl ethanones.
Oxidation Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanoic acid.
Reduction Reactions: Formation of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethanol.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drug candidates.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one depends on its specific application
Electrophilic Aromatic Substitution: The halogen atoms on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Nucleophilic Addition: The ethanone group can undergo nucleophilic addition reactions with nucleophiles.
Coordination Chemistry: The compound can form coordination complexes with metal ions, which can be used in catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-fluorophenyl)ethan-1-one: Similar structure but lacks the iodine atom.
1-(4-Iodophenyl)ethan-1-one: Similar structure but lacks the bromine and fluorine atoms.
1-(4-Bromo-2-fluoro-6-chlorophenyl)ethan-1-one: Similar structure but has a chlorine atom instead of iodine.
Uniqueness
1-(4-Bromo-2-fluoro-6-iodophenyl)ethan-1-one is unique due to the presence of three different halogen atoms on the phenyl ring, which can impart distinct reactivity and properties compared to other similar compounds. This unique combination of halogens can be exploited in various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H5BrFIO |
|---|---|
Peso molecular |
342.93 g/mol |
Nombre IUPAC |
1-(4-bromo-2-fluoro-6-iodophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFIO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-3H,1H3 |
Clave InChI |
NIRQJWGFUUXXCK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C=C(C=C1I)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


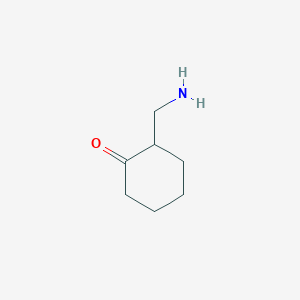
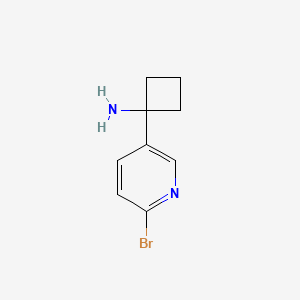
![4-Chloro-7-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B12972016.png)
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
